Rufigallol hexamethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rufigallol hexamethyl ether has the molecular formula C20H20O8 and a molecular weight of 388.37 g/mol . This compound is characterized by its yellow needle-like crystals and a melting point of 240°C . It is practically insoluble in water but freely soluble in acetone and slightly soluble in alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rufigallol hexamethyl ether can be synthesized through the methylation of rufigallol. The process involves the reaction of rufigallol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Rufigallol hexamethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its hydroxyanthraquinone form.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could regenerate the hydroxyanthraquinone form. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Rufigallol hexamethyl ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which rufigallol hexamethyl ether exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with the cell membrane integrity of microorganisms. In cancer research, it may act by inhibiting specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Rufigallol hexamethyl ether can be compared with other similar compounds such as:
Rufigallol: The parent compound, which has six hydroxyl groups instead of methyl ethers.
Hexahydroxyanthraquinone: Another derivative with different substitution patterns.
Octahydroxyanthraquinone: A compound with eight hydroxyl groups, offering different chemical properties.
This compound is unique due to its specific substitution pattern, which imparts distinct solubility, reactivity, and biological activity profiles compared to its analogs.
Properties
CAS No. |
6155-49-3 |
---|---|
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O8/c1-23-11-7-9-13(19(27-5)17(11)25-3)16(22)10-8-12(24-2)18(26-4)20(28-6)14(10)15(9)21/h7-8H,1-6H3 |
InChI Key |
HUWWGCFJAFAAHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.